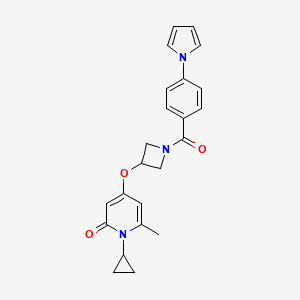

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

説明

BenchChem offers high-quality 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-16-12-20(13-22(27)26(16)19-8-9-19)29-21-14-25(15-21)23(28)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-13,19,21H,8-9,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUUXLEFYWTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C21H22N6O2

- Molecular Weight : 390.4 g/mol

- CAS Number : 2034545-19-0

Research indicates that compounds similar to 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one may interact with various biological targets, particularly kinases involved in cellular signaling pathways. For instance, small molecule kinase inhibitors have been shown to modulate pathways related to cell proliferation and differentiation, potentially influencing cancer cell growth and survival .

Anticancer Properties

Studies have demonstrated that similar compounds exhibit significant anticancer activity by inhibiting key signaling pathways. For example, the inhibition of mTOR (mammalian target of rapamycin) has been linked to reduced tumor growth in preclinical models. Compounds targeting mTOR show IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. Research on related pyrrole derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives were tested using the agar disc-diffusion method, revealing notable antibacterial activity at concentrations as low as 1 mM .

Case Studies

A study focusing on pyrrole-based compounds reported their ability to inhibit bacterial growth effectively. In this study, several derivatives were synthesized and tested against common pathogens, demonstrating a correlation between structural modifications and biological activity .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 mM |

| Compound B | E. coli | 0.8 mM |

| Compound C | P. mirabilis | 0.6 mM |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly affect its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, given its multi-step synthesis?

- Methodological Answer : The synthesis involves coupling reactions, cyclization, and purification steps. Key parameters include:

- Reaction time and temperature : Prolonged reflux (25–30 hours in xylene at ~140°C) improves cyclization efficiency but risks decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility, while xylene aids in azeotropic removal of water during cyclization .

- Purification : Recrystallization from methanol is critical for removing unreacted chloranil and byproducts; column chromatography with gradients (e.g., ethyl acetate/hexane) may improve purity .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

- Methodological Answer : Use orthogonal methods:

- NMR : Compare - and -NMR peaks to predicted shifts for the azetidine, pyrrole, and pyridinone moieties. For example, the cyclopropyl group’s protons appear as distinct multiplets (~δ 0.8–1.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]) with <5 ppm error. Fragmentation patterns can validate substituent connectivity .

- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bond angles .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer :

- Solvent screening : Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based solubilizers for in vitro assays.

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the azetidine oxygen or pyridinone methyl position, monitoring for retained activity .

Advanced Research Questions

Q. How should contradictory data from kinetic studies of this compound’s degradation be resolved?

- Methodological Answer :

- Controlled replication : Repeat experiments under identical conditions (pH, temperature, light exposure) to rule out environmental variability .

- Advanced analytics : Use LC-MS/MS to track degradation products and identify pathways (e.g., hydrolysis of the benzoyl group vs. pyrrole ring oxidation) .

- Statistical modeling : Apply multivariate analysis to decouple confounding factors (e.g., autocatalysis in acidic media) .

Q. What experimental design principles apply to studying this compound’s environmental fate?

- Methodological Answer :

- Compartmental studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems, measuring half-lives and metabolite accumulation .

- Ecotoxicology assays : Test effects on model organisms (e.g., Daphnia magna) at sublethal doses, correlating results with computational QSAR models .

- Long-term monitoring : Deploy passive samplers in simulated ecosystems to track bioaccumulation potential .

Q. How can in vitro-in vivo efficacy discrepancies be investigated for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and CYP450 inhibition to identify bioavailability bottlenecks .

- Tissue distribution studies : Radiolabel the compound (e.g., -pyridinone) to quantify uptake in target organs vs. off-target reservoirs .

- Mechanistic validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., kinase inhibition) and rule out compensatory pathways .

Q. What strategies mitigate stereochemical instability during storage?

- Methodological Answer :

- Temperature control : Store at -80°C in amber vials to prevent thermal/epimeric rearrangement.

- Stabilizing excipients : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer formulations, especially for the labile azetidine-ether bond .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。